molecular formula C11H16N2O3 B11881192 (3-Oxo-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-ylidene)methyl acetate

(3-Oxo-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-ylidene)methyl acetate

Cat. No.: B11881192
M. Wt: 224.26 g/mol
InChI Key: HZCJSNZZPHRHSL-UHFFFAOYSA-N
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Description

(3-Oxo-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-ylidene)methyl acetate: is an organic compound with a complex structure that includes a quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Oxo-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-ylidene)methyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the acetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(3-Oxo-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-ylidene)methyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

(3-Oxo-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-ylidene)methyl acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Oxo-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-ylidene)methyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4a,8-Dimethyl-6-oxo-1,2,3,4,4a,5,6,8a-octahydro-2-naphthalenyl)propanal
  • 9a-Hydroxy-3,8a-dimethyl-5-methylene-2-oxo-2,4,4a,5,6,7,8,8a,9,9a-decahydronaphtho[2,3-b]furan-8-yl acetate

Uniqueness

(3-Oxo-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-ylidene)methyl acetate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

(3-oxo-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-ylidene)methyl acetate

InChI

InChI=1S/C11H16N2O3/c1-7(14)16-6-10-11(15)13-9-5-3-2-4-8(9)12-10/h6,8-9,12H,2-5H2,1H3,(H,13,15)

InChI Key

HZCJSNZZPHRHSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC=C1C(=O)NC2CCCCC2N1

Origin of Product

United States

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